4-fluoro-N-[(2-fluorophenyl)methyl]aniline
Description
4-Fluoro-N-[(2-fluorophenyl)methyl]aniline (C₁₃H₁₀F₂N) is a fluorinated aniline derivative featuring two fluorine atoms: one at the para position of the aniline ring and another on the ortho position of the benzyl substituent. This compound belongs to the class of secondary amines, where the amino group is substituted with a (2-fluorobenzyl) moiety. Its structure enables applications in coordination chemistry, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of fluorine, which modulate reactivity and stability .
Properties
IUPAC Name |
4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYOOOOZRDIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2-fluorophenyl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-fluoro-N-[(2-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of fluorinated aniline derivatives vary significantly with substituent position and type. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations :
Key Observations :
Coordination Chemistry and Metal Complexes
Substituents significantly influence ligand behavior in metal complexes:
Table 3: Pd(II) Complex Kinetics with Thiourea Nucleophiles
| Ligand Substituent | k₁ (M⁻¹s⁻¹, TU) | k₂ (M⁻¹s⁻¹, TU) | Mechanism |
|---|---|---|---|
| 4-Fluoro-N-((pyridin-2-yl)methyl)aniline (PdL2) | 0.45 | 0.12 | Associative; faster with EWG |
| 4-Methoxy (PdL3) | 0.32 | 0.08 | Slower due to EDG |
Key Observations :
Crystallographic and Spectroscopic Properties
Crystal packing and spectroscopic profiles vary with substituent positioning:
Table 4: Crystallographic Data Comparison
Key Observations :
- Ortho-fluorine in the target compound may disrupt planar stacking, unlike para-substituted analogs.
- IR spectra of fluorinated Schiff bases show distinct C=N stretches (~1600 cm⁻¹) .
Biological Activity
4-Fluoro-N-[(2-fluorophenyl)methyl]aniline, with the chemical formula C13H11F2N and CAS number 723753-89-7, is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11F2N
- Molecular Weight : 233.23 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. This reaction is facilitated by nucleophilic substitution, leading to the formation of the desired aniline derivative.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition measured against standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |
| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |
These results suggest that while the compound shows promising antibacterial effects, it may not be as potent as established antibiotics like streptomycin .
The biological activity of fluorinated anilines often relates to their ability to interact with microbial enzymes or cellular structures. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its binding affinity to target sites in bacterial cells.
Case Studies
- Antibacterial Evaluation : A study evaluated various fluorinated anilines for their antibacterial activity against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, highlighting their potential as lead compounds for antibiotic development .
- Toxicological Assessment : Another investigation focused on the biotransformation pathways of fluorinated aromatic amines, including this compound. It was found that cytochromes P450 play a significant role in their metabolism, which is crucial for understanding both efficacy and safety profiles in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
